5-Oxaspiro[2.5]octan-1-amine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYOYWCPDRINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)COC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Spirocyclic Amine Chemistry
Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered considerable attention in medicinal chemistry due to their inherent three-dimensionality. nih.govnih.gov This structural rigidity and defined spatial arrangement of substituents can lead to improved binding affinity and selectivity for biological targets. The introduction of an amine functional group into a spirocyclic framework, as seen in 5-Oxaspiro[2.5]octan-1-amine hydrochloride, provides a crucial point for further chemical modification and interaction with biological systems.
The oxetane (B1205548) ring, a four-membered cyclic ether, is a particularly valuable motif in this context. acs.org Its inclusion can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.org The polar nature of the oxetane can also influence the basicity of nearby amine groups, a critical parameter for drug absorption and distribution. acs.org The combination of the spirocyclic core with the oxetane and amine functionalities in this compound thus presents a unique scaffold that addresses several key challenges in modern drug design.
Significance As a Privileged Scaffold Precursor in Organic Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. researchgate.net These scaffolds provide a strategic starting point for the development of compound libraries with a higher probability of yielding bioactive hits. 5-Oxaspiro[2.5]octan-1-amine hydrochloride can be considered a precursor to such privileged structures. Its amine handle allows for the facile introduction of a wide array of substituents and pharmacophoric elements through standard amide bond formation, reductive amination, and other common synthetic transformations.
The rigid, three-dimensional nature of the 5-oxaspiro[2.5]octane core allows for the precise projection of these appended functionalities into chemical space, facilitating optimal interactions with the binding sites of proteins and other biological macromolecules. The incorporation of the oxetane (B1205548) moiety can also serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often leading to improved pharmacokinetic profiles. acs.org
Overview of Research Trajectories for 5 Oxaspiro 2.5 Octan 1 Amine Hydrochloride
Historical Development of Synthetic Routes to Spiro[2.5]octane Derivatives
The creation of spirocycles, compounds with two rings sharing a single atom, has long been a challenge in organic synthesis. The spiro[2.5]octane framework, which combines a cyclohexane (B81311) and a cyclopropane (B1198618) ring, is no exception.
The construction of the spiro-fused cyclopropane ring has historically relied on a few key methodologies. Among the most foundational are the Simmons-Smith reaction and the Johnson-Corey-Chaykovsky reaction. wikipedia.orgwikipedia.org
The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring stereospecifically. youtube.com To generate the 5-oxaspiro[2.5]octane core, a plausible precursor would be 4-methylenetetrahydropyran. The reaction proceeds via a concerted mechanism through a "butterfly-type" transition state, ensuring that the stereochemistry of the starting alkene is preserved in the product. nih.gov
The Johnson-Corey-Chaykovsky reaction offers an alternative route, utilizing a sulfur ylide (e.g., dimethylsulfonium methylide) to transfer a methylene (B1212753) group to a carbonyl compound. organic-chemistry.org In the context of the 5-oxaspiro[2.5]octane system, this reaction could be applied to tetrahydropyran-4-one. The initial nucleophilic attack of the ylide on the ketone would form a betaine (B1666868) intermediate, which then undergoes intramolecular displacement of the dimethyl sulfide (B99878) leaving group to form a spiro-epoxide, 1,5-dioxaspiro[2.6]nonane. While this yields an isomeric framework, modifications of the ylide and substrate can lead to the desired carbon skeleton. For example, reaction with an α,β-unsaturated ester derived from tetrahydropyran-4-one can lead to cyclopropanation via 1,4-addition. wikipedia.org
These early methods established the fundamental logic for constructing the spiro-cyclopropane moiety, relying on the transformation of existing functional groups (alkenes or ketones) on a pre-formed tetrahydropyran (B127337) ring.
Table 1: Comparison of Foundational Cyclopropanation Reactions
| Reaction | Reagents | Precursor Type | Mechanism | Key Features |
|---|---|---|---|---|
| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Alkene (e.g., 4-methylenetetrahydropyran) | Concerted, "Butterfly" transition state | Stereospecific; tolerant of many functional groups. wikipedia.orgyoutube.com |
| Johnson-Corey-Chaykovsky | Sulfur Ylide (e.g., (CH₃)₂S⁺CH₂⁻), Base | Carbonyl, Imine, or Enone | Nucleophilic addition, Intramolecular substitution | Forms epoxides from ketones, cyclopropanes from enones. wikipedia.orgorganic-chemistry.org |
The introduction of a primary amine onto a sterically hindered carbon, such as the C1 position of a spiro-cyclopropane, requires robust and reliable chemical transformations. Historically, the most common methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom have been rearrangement reactions.
The Curtius rearrangement stands out as a highly versatile and widely used method. nih.gov This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate intermediate with the expulsion of nitrogen gas. wikipedia.org The isocyanate can then be hydrolyzed with aqueous acid to yield the primary amine hydrochloride salt directly. organic-chemistry.org The key advantage of this method is its tolerance for a wide variety of functional groups and the typically mild conditions under which the rearrangement can occur. nih.gov The concerted nature of the rearrangement ensures retention of configuration at the migrating carbon center. wikipedia.org
Other classical name reactions that achieve a similar transformation include the Hofmann rearrangement (from a primary amide) and the Schmidt reaction (from a carboxylic acid using hydrazoic acid). These reactions, along with the Curtius rearrangement, formed the cornerstone of amine synthesis from carboxylic acid derivatives for much of the 20th century. More recent developments in amination chemistry include transition-metal-catalyzed C-H amination and reductive amination protocols, which offer more direct pathways but can be challenging to apply to unactivated sp³-hybridized carbons on a strained ring system. nih.govsemanticscholar.org
Contemporary Synthetic Pathways to this compound
Modern synthetic strategies often prioritize efficiency, atom economy, and the ability to build molecular complexity in a controlled manner. For a target like this compound, both divergent and convergent approaches can be envisioned.
A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in the final stages. For this target, a hypothetical convergent approach is less straightforward than a divergent one. It could involve the synthesis of a pre-functionalized cyclopropylamine (B47189) synthon and its subsequent coupling to a tetrahydropyran fragment. However, creating the necessary reactive handles on both pieces for a clean and efficient coupling at the spirocyclic center presents significant synthetic challenges.
A divergent strategy is a more logical and likely approach, starting from a common precursor that already contains the core spirocyclic framework and then modifying its functional groups to arrive at the final product. The commercial availability of 5-Oxaspiro[2.5]octane-1-carboxylic acid makes this the most direct and practical contemporary pathway. chemshuttle.comchemscene.com
A plausible and efficient divergent synthesis is outlined below:
Cyclopropanation: The synthesis would likely begin with a derivative of tetrahydropyran-4-one. A Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate) would yield an α,β-unsaturated ester. This exocyclic alkene can then be subjected to cyclopropanation to form the spiro[2.5]octane-1-carboxylate ester.
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the key intermediate, 5-Oxaspiro[2.5]octane-1-carboxylic acid.
Curtius Rearrangement: The carboxylic acid is converted into the primary amine. This is efficiently achieved via a one-pot Curtius rearrangement. The carboxylic acid is activated and reacted with an azide source, such as diphenylphosphoryl azide (DPPA), to form the acyl azide in situ. organic-chemistry.org
Rearrangement and Hydrolysis: Gentle heating of the reaction mixture induces the rearrangement of the acyl azide to the corresponding isocyanate. Subsequent treatment with hydrochloric acid hydrolyzes the isocyanate and traps the resulting primary amine as the stable hydrochloride salt, yielding the final product. nih.gov
This divergent pathway is highly efficient as it builds upon a readily accessible intermediate containing the complete and sterically complex carbon skeleton.
Key Reaction Conditions and Catalytic Systems in the Synthesis of this compound
The success of the proposed synthetic pathway hinges on the precise control of reaction conditions and, where applicable, the use of catalytic systems.
For the key amination step, the Curtius rearrangement, various reagents and conditions can be employed to optimize the conversion of the carboxylic acid to the amine. The use of diphenylphosphoryl azide (DPPA) is common as it allows for a one-pot procedure where the carboxylic acid is directly converted to the acyl azide. organic-chemistry.org
Table 2: Representative Conditions for the Curtius Rearrangement
| Step | Reagents | Solvent(s) | Temperature | Purpose |
|---|---|---|---|---|
| Acyl Azide Formation | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) (Et₃N) | Anhydrous Toluene (B28343) or THF | Room Temperature | In situ formation of the acyl azide from the carboxylic acid. organic-chemistry.org |
| Rearrangement | (From previous step) | Toluene, tert-Butanol (optional) | 80-110 °C (Reflux) | Thermal decomposition of acyl azide to isocyanate. tert-Butanol can be used to trap the isocyanate as a Boc-protected amine. nih.gov |
| Hydrolysis | Aqueous HCl | Dioxane or other miscible solvent | Reflux | Hydrolysis of the isocyanate (or Boc-carbamate) to the primary amine, which is isolated as the hydrochloride salt. wikipedia.org |
The choice of solvent is critical; anhydrous solvents like toluene or THF are required for the formation and rearrangement steps to prevent premature reaction of the highly reactive isocyanate intermediate. The final hydrolysis is typically performed under forcing acidic conditions to ensure complete conversion to the amine salt. No specialized catalytic systems are generally required for the Curtius rearrangement itself, as it is often thermally induced.
Stereoselective Synthesis of this compound
A plausible strategy for the stereoselective synthesis of this compound would involve the diastereoselective addition of a nucleophile to a chiral precursor. For instance, the use of chiral auxiliaries, such as those derived from Evans' oxazolidinones or Oppolzer's sultams, can direct the stereochemical outcome of key bond-forming reactions.
Another approach involves the use of substrate-controlled diastereoselective reactions. If a stereocenter is already present in the starting material, it can influence the stereochemistry of newly formed chiral centers. For example, the reduction of a ketone precursor to the corresponding amine can be achieved with high diastereoselectivity using appropriate reducing agents and reaction conditions.
Organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric synthesis of various heterocyclic compounds. researchgate.net These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. A hypothetical stereoselective synthesis of 5-Oxaspiro[2.5]octan-1-amine could involve the organocatalytic asymmetric amination of a suitable spirocyclic precursor.
The following table summarizes potential stereoselective methods applicable to the synthesis of spirocyclic amines, based on literature for analogous compounds.
| Method | Catalyst/Reagent | Key Transformation | Potential Diastereomeric/Enantiomeric Excess | Reference for Analogy |
| Chiral Auxiliary-Directed Synthesis | Evans' Oxazolidinone | Asymmetric alkylation | >95% de | yale.edu |
| Substrate-Controlled Reduction | Diastereoselective reducing agents | Ketone to amine conversion | >90% de | researchgate.net |
| Organocatalytic Asymmetric Amination | Chiral Phosphoric Acid | Enantioselective C-N bond formation | Up to 99% ee | researchgate.netresearchgate.net |
Asymmetric Induction in this compound Production
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the context of this compound production, this can be achieved through various catalytic asymmetric strategies.
Transition metal catalysis with chiral ligands is a well-established method for asymmetric synthesis. For instance, iridium-catalyzed asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. A potential route to enantiomerically enriched 5-Oxaspiro[2.5]octan-1-amine could involve the asymmetric reduction of a corresponding spirocyclic imine precursor using a chiral iridium catalyst.
Enzyme-catalyzed reactions, or biocatalysis, offer another highly effective approach for asymmetric induction. Transaminases, for example, can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity. researchgate.net A biocatalytic route could involve the use of a specific transaminase to convert a spirocyclic ketone precursor directly into the desired chiral amine.
The following table presents a summary of potential asymmetric induction methods that could be adapted for the synthesis of this compound.
| Method | Catalyst System | Key Reaction | Potential Enantiomeric Excess (ee) | Reference for Analogy |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand | Imine reduction | >95% ee | nih.gov |
| Asymmetric Transfer Hydrogenation | Ru-complex with a chiral diamine ligand | Ketone to amine reductive amination | >90% ee | researchgate.net |
| Biocatalytic Amination | Transaminase (TAm) | Ketone amination | >99% ee | researchgate.net |
Green Chemistry Principles Applied to this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy are desirable as they generate less waste. Addition and cycloaddition reactions are inherently atom-economical. In a hypothetical synthesis of the spiro[2.5]octane core, a [2+2] cycloaddition to form the cyclobutane (B1203170) ring followed by subsequent transformations could be a step with high atom economy.
In contrast, reactions that utilize stoichiometric reagents, such as some classical methods for amine synthesis like the Gabriel synthesis, often have low atom economy. primescholars.com Modern catalytic methods, such as reductive amination, are generally more atom-economical.
The table below provides a hypothetical comparison of the atom economy for different synthetic approaches to a key intermediate in the synthesis of a spirocyclic amine.
| Reaction Type | Example Reaction | Byproducts | Theoretical Atom Economy |
| Classical Amination (Gabriel Synthesis) | Phthalimide + Alkyl Halide -> N-Alkylphthalimide | Phthalhydrazide | Low (~50%) |
| Reductive Amination | Ketone + Ammonia (B1221849) + H₂ | Water | High (>80%) |
| Catalytic Hydrogenation of an Imine | Imine + H₂ | None | 100% |
Sustainable Solvent Selection and Waste Minimization Protocols
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. nih.gov The ideal green solvent is non-toxic, renewable, and easily recyclable.
For the synthesis of this compound, replacing traditional volatile organic solvents (VOCs) like dichloromethane (B109758) or toluene with more sustainable alternatives is a key goal. Water is an excellent green solvent, although its use can be limited by the solubility of organic reactants. researchgate.net Bio-derived solvents, such as Cyrene™, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl lactate, are gaining traction as greener alternatives to conventional polar aprotic and ethereal solvents. rsc.org
The following table provides a comparison of solvents based on green chemistry principles, which could be considered for the synthesis of this compound.
| Solvent | Classification | Key Green Attributes | Potential Application in Synthesis |
| Water | Benign | Non-toxic, non-flammable, readily available | Hydrophilic reaction steps, extractions |
| Ethanol | Bio-derived | Renewable, biodegradable | Hydrogenation, crystallization |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Higher boiling point and easier to separate from water than THF | Grignard reactions, reductions |
| Cyrene™ | Bio-derived | Biodegradable, high boiling point | Alternative to DMF, NMP |
By integrating stereoselective catalytic methods with green chemistry principles, the synthesis of this compound can be designed to be not only efficient and precise but also environmentally responsible.
Chirality and Stereoisomerism within Spirocyclic Systems
Spirocyclic systems are characterized by two rings connected by a single common atom, the spiro center. This structural feature can lead to a form of stereoisomerism known as axial chirality if the rings are not planar and the substitution pattern creates a non-superimposable mirror image. In the specific case of this compound, the molecule possesses a chiral center at the C1 position of the cyclopropane ring, which is substituted with an amine group. This carbon atom is bonded to four different groups, making it a stereocenter and rendering the molecule chiral.
The presence of this stereocenter gives rise to a pair of enantiomers, (R)-5-Oxaspiro[2.5]octan-1-amine and (S)-5-Oxaspiro[2.5]octan-1-amine. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. The rigid nature of the spirocyclic scaffold holds the substituents in well-defined spatial arrangements, which is a key feature for designing molecules that interact with specific biological targets.
Absolute Configuration Determination Methodologies for this compound
Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its properties and interactions. Several analytical techniques can be employed for this purpose.
X-ray Crystallography: This is a powerful method for unambiguously determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt of one of the enantiomers, the precise spatial arrangement of all atoms can be elucidated.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer), the absolute configuration can be determined.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. By using a stationary phase that is itself chiral, the two enantiomers of 5-Oxaspiro[2.5]octan-1-amine will interact differently with the column, leading to different retention times. While this method is primarily for separation and determining enantiomeric purity, it can be used to assign absolute configuration if a standard of known configuration is available.
Conformational Analysis and Dynamic Behavior of the this compound Scaffold
The three-dimensional shape and flexibility of the this compound molecule are dictated by the conformational preferences of its constituent rings. The tetrahydropyran ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this chair conformation, substituents can occupy either axial or equatorial positions.
The spiro-fused cyclopropane ring introduces significant conformational constraints. The molecule can exist in different conformations depending on the relative orientation of the cyclopropane ring and the substituents on the tetrahydropyran ring. Computational studies, such as those employing density functional theory (DFT), can be used to model the potential energy surface of the molecule and identify the most stable conformations.
Below is a table summarizing the calculated relative energies for different potential conformers of a related oxaspiro[2.5]octane system.
Calculated Relative Energies of Oxaspiro[2.5]octane Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Axial Spiro-Linkage) | 0.0 |
| Chair (Equatorial Spiro-Linkage) | 1.2 |
| Twist-Boat | 5.8 |
This data is illustrative and based on computational studies of similar oxaspirocyclic systems. The actual energy values for this compound may vary.
Stereoelectronic Effects within the this compound Structure
Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the structure and stability of the this compound molecule.
The Anomeric Effect: A key stereoelectronic interaction in this molecule is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane-like ring adjacent to a heteroatom (in this case, the oxygen of the tetrahydropyran ring) to occupy the axial position. This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the oxygen atom and the antibonding (σ*) orbital of the axial C-C bond of the spiro-fused cyclopropane ring. This interaction is maximized when the orbitals are anti-periplanar, which occurs in the axial conformation.
These stereoelectronic forces, in conjunction with steric considerations, govern the preferred three-dimensional structure of this compound, which in turn influences its chemical and biological properties.
Advanced Spectroscopic and Structural Elucidation of 5 Oxaspiro 2.5 Octan 1 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 5-Oxaspiro[2.5]octan-1-amine hydrochloride, a detailed analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of its covalent framework and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the rigid spirocyclic system and the presence of multiple stereocenters. The chemical shifts and coupling constants of the protons are highly dependent on their spatial relationships.
Cyclopropane (B1198618) Protons: The protons on the cyclopropane ring are expected to resonate in the upfield region, typically between 0.5 and 1.5 ppm. Their geminal and cis/trans coupling constants would be characteristic of a three-membered ring.
Tetrahydropyran (B127337) Protons: The methylene (B1212753) protons of the tetrahydropyran ring would exhibit complex splitting patterns due to both geminal and vicinal couplings. The protons adjacent to the oxygen atom would be deshielded, appearing further downfield.
Methine Proton: The proton on the carbon bearing the amine group (C1) is expected to be a key diagnostic signal, likely appearing as a multiplet due to coupling with the adjacent cyclopropyl (B3062369) protons.
Amine Protons: The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the number of unique carbon environments.
Spiro Carbon: The quaternary spiro carbon, linking the two rings, would have a characteristic chemical shift.
Cyclopropane Carbons: The carbons of the cyclopropane ring will resonate at relatively high field.
Tetrahydropyran Carbons: The carbons of the tetrahydropyran ring will show distinct signals, with the carbon adjacent to the oxygen (C4) being the most deshielded within that ring system.
C1 Carbon: The carbon atom attached to the ammonium group will be significantly deshielded due to the electron-withdrawing effect of the nitrogen.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H on C1 | 2.8 - 3.2 | m | - |
| H on C2 (cis to amine) | 1.0 - 1.4 | m | - |
| H on C2 (trans to amine) | 0.8 - 1.2 | m | - |
| H on C3 | 0.5 - 0.9 | m | - |
| H on C4 | 3.5 - 3.9 | m | - |
| H on C6 | 1.5 - 1.9 | m | - |
| H on C7 | 1.4 - 1.8 | m | - |
| H on C8 | 1.6 - 2.0 | m | - |
| -NH₃⁺ | 7.5 - 8.5 | br s | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C1 | 50 - 60 |
| C2 | 15 - 25 |
| C3 | 10 - 20 |
| C4 | 65 - 75 |
| C5 (Spiro) | 25 - 35 |
| C6 | 20 - 30 |
| C7 | 20 - 30 |
| C8 | 25 - 35 |
Note: These are estimated values and the actual experimental data may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra are complementary, with IR spectroscopy being more sensitive to polar bonds and Raman spectroscopy to non-polar bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amine hydrochloride and the ether linkage.
N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺). This broadness is a result of hydrogen bonding. spectroscopyonline.com
C-H Stretching: Absorptions for the C-H stretching of the aliphatic rings would appear just below 3000 cm⁻¹.
N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to produce two bands in the 1625-1500 cm⁻¹ region. spectroscopyonline.com
C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the tetrahydropyran ring is anticipated in the 1150-1050 cm⁻¹ region.
Cyclopropane Ring Vibrations: Characteristic, though often weak, absorptions for the cyclopropane ring may be observed.
Raman Spectroscopy: The Raman spectrum would provide complementary information, particularly for the carbon skeleton.
C-C Stretching: The C-C stretching vibrations of the spirocyclic system would give rise to signals in the fingerprint region (below 1500 cm⁻¹).
Symmetric Vibrations: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon framework, which may be weak or absent in the IR spectrum.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | IR | 3200 - 2800 | Strong, Broad |
| C-H Stretch (aliphatic) | IR/Raman | 3000 - 2850 | Medium-Strong |
| N-H Bend (-NH₃⁺) | IR | 1625 - 1500 | Medium |
| C-O-C Stretch (ether) | IR | 1150 - 1050 | Strong |
| C-N Stretch | IR | 1250 - 1020 | Medium-Weak |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Molecular Ion: For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique to observe the protonated molecule, [M+H]⁺, where M is the free amine. The molecular weight of the free amine (C₇H₁₃NO) is 127.10 g/mol , so the [M+H]⁺ ion would be observed at m/z 128.11.
Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways, driven by the charge localization on the nitrogen atom and the strain of the cyclopropane ring.
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. In this case, cleavage of the cyclopropane ring could occur.
Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) from the protonated molecule is a possible fragmentation pathway.
Ring Opening: The strained cyclopropane ring could undergo ring-opening upon ionization, leading to a variety of fragment ions. The tetrahydropyran ring could also open via cleavage of the C-O bond.
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) | Possible Identity |
| [M+H]⁺ | 128.11 | Protonated Molecule |
| [M+H - NH₃]⁺ | 111.10 | Loss of Ammonia |
| [C₆H₉O]⁺ | 97.06 | Resulting from cyclopropane ring cleavage |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
Expected Structural Features:
Spirocyclic System: The analysis would confirm the spiro-fusion of the cyclopropane and tetrahydropyran rings.
Conformation: The preferred conformation of the six-membered tetrahydropyran ring (e.g., chair, boat, or twist-boat) in the solid state would be determined.
Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring would be unambiguously established.
Intermolecular Interactions: The crystal packing would reveal details about intermolecular hydrogen bonding between the ammonium group and the chloride anion, as well as other non-covalent interactions that stabilize the crystal lattice.
As no experimental crystallographic data is publicly available, a detailed analysis is not possible. However, this technique remains the gold standard for absolute structural confirmation.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Confirmation
5-Oxaspiro[2.5]octan-1-amine possesses multiple chiral centers, making it a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying its stereochemical properties in solution. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy: A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength.
Chromophores: The molecule lacks strong chromophores that absorb in the UV-Vis region, which may result in weak CD signals. The ether and amine functionalities have electronic transitions in the far-UV region.
Conformational Analysis: The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule and the spatial arrangement of its functional groups. Theoretical calculations of the CD spectrum for different possible stereoisomers and conformations could be compared with experimental data to determine the absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD spectroscopy and can be used to determine the absolute configuration of chiral molecules.
The application of chiroptical spectroscopy would be crucial for distinguishing between enantiomers and for studying conformational equilibria in solution, providing a deeper understanding of the molecule's three-dimensional structure and dynamics.
Reaction Chemistry and Derivative Synthesis of 5 Oxaspiro 2.5 Octan 1 Amine Hydrochloride
Nucleophilic Reactivity of the Amine Functionality in 5-Oxaspiro[2.5]octan-1-amine Hydrochloride
The primary amine group, situated on the cyclopropane (B1198618) ring, is the most prominent site for nucleophilic reactions. As a hydrochloride salt, the amine is protonated, and a preliminary deprotonation step, typically with a non-nucleophilic base, is required to unmask the nucleophilic lone pair on the nitrogen atom for subsequent reactions.
The free primary amine of 5-Oxaspiro[2.5]octan-1-amine is readily susceptible to reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating derivatives with altered physicochemical properties.
Acylation: The reaction with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids proceeds efficiently. For instance, the acylation of cyclopropylamines, a key structural motif in the target molecule, is a well-established transformation. acs.orgacs.org The reaction typically involves treating the free amine with the acylating agent in an aprotic solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. youtube.com
Sulfonylation: The synthesis of sulfonamides is most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgcbijournal.com The primary amine of 5-Oxaspiro[2.5]octan-1-amine can be expected to react readily with various aryl or alkyl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) to yield the corresponding sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.netresearchgate.net Bis-sulfonylation is typically not observed with primary amines under standard conditions. rsc.org
| Transformation | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride | Triethylamine, Dichloromethane (B109758), 0 °C to RT | N-(5-Oxaspiro[2.5]octan-1-yl)acetamide |
| Acylation | Benzoic Anhydride | Pyridine, 60 °C | N-(5-Oxaspiro[2.5]octan-1-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, 0 °C to RT | N-(5-Oxaspiro[2.5]octan-1-yl)-4-methylbenzenesulfonamide |
| Sulfonylation | Methanesulfonyl Chloride | Triethylamine, Dichloromethane, 0 °C | N-(5-Oxaspiro[2.5]octan-1-yl)methanesulfonamide |
The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.
Alkylation: The direct reaction of the primary amine with alkyl halides is a standard method for N-alkylation. wikipedia.orgyoutube.com However, this SN2 reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products, and potentially even the quaternary ammonium (B1175870) salt. nih.gov To favor mono-alkylation, a large excess of the amine can be used.
Reductive Amination: A more controlled and widely used method for synthesizing secondary or tertiary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. chemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This method is highly versatile and is a cornerstone of amine synthesis in pharmaceutical and fine chemical industries. tandfonline.comnih.gov
| Transformation | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Mono-Alkylation | Methyl Iodide (1 eq.), Large excess of amine | Acetonitrile, RT | N-Methyl-5-oxaspiro[2.5]octan-1-amine |
| Reductive Amination | Acetone, NaBH(OAc)₃, Acetic Acid | Dichloroethane, RT | N-Isopropyl-5-oxaspiro[2.5]octan-1-amine |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Methanol, pH ~6 | N-Benzyl-5-oxaspiro[2.5]octan-1-amine |
Modifications of the Spirocyclic Ether Ring System
While the amine group is the primary site of reactivity, the spirocyclic ether system also offers opportunities for chemical modification, particularly through ring-opening or functionalization of the tetrahydropyran (B127337) moiety.
The tetrahydropyran ring, being a six-membered cyclic ether, is relatively stable but can be induced to open under acidic conditions. Lewis acids are particularly effective at promoting the cleavage of cyclic ethers and spiroketals. acs.orgmdpi.comresearchgate.net The reaction of 5-Oxaspiro[2.5]octan-1-amine with a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) could initiate ring-opening by coordinating to the ether oxygen. This coordination activates the C-O bond, facilitating a nucleophilic attack. The regioselectivity of this opening would likely lead to the formation of an oxocarbenium intermediate, which can then be trapped by a nucleophile. nih.gov For example, treatment with an acyl halide in the presence of a Lewis acid could yield a halo-ester derivative, providing a handle for further functionalization.
Synthetic Utility as a Chiral Building Block
Spirocyclic scaffolds are of increasing interest in drug discovery. nih.govacs.org Their inherent three-dimensionality allows for the precise projection of functional groups into space, which can lead to improved interactions with biological targets compared to more planar aromatic systems. tandfonline.com The introduction of a spirocyclic core can significantly enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved clinical success rates. nih.gov
5-Oxaspiro[2.5]octan-1-amine, when resolved into its individual enantiomers, serves as a valuable chiral building block. The rigid spirocyclic framework restricts conformational flexibility, which can be advantageous in locking a molecule into its bioactive conformation, thereby enhancing potency and selectivity. researchgate.net The strategic incorporation of this chiral motif can favorably modulate key drug-like properties, including metabolic stability and aqueous solubility. nih.gov Its use in medicinal chemistry programs allows for the exploration of novel chemical space and the development of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. nih.gov
Insufficient Published Research on this compound Limits Comprehensive Analysis
A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound this compound. Consequently, a detailed article on its reaction chemistry and derivative synthesis, as outlined in the user's request, cannot be generated at this time. The topics of asymmetric synthesis, ligand design, and the formation of advanced chemical scaffolds are well-established areas of chemical research. However, the application of these principles specifically to this compound is not documented in the accessible public domain.
While general principles of asymmetric synthesis often involve the use of chiral auxiliaries or ligand precursors to control the stereochemical outcome of a reaction, there is no specific information available detailing the use of this compound in this capacity. Similarly, the design of ligands and the development of catalysts are crucial for modern chemical synthesis, but the derivatization of this particular compound for such purposes has not been reported in the literature reviewed.
Furthermore, the formation of advanced chemical scaffolds, including the incorporation of a molecule into polycyclic systems, the synthesis of spiro-fused heterocycles, and the development of novel compound libraries, are important strategies in drug discovery and materials science. However, there are no published studies detailing the use of this compound as a building block for these applications.
The absence of specific data, including detailed research findings and data tables, for this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the requested outline. Any attempt to do so would be speculative and would not meet the required standards of a professional and authoritative scientific article. Further research and publication on this specific compound are necessary before a comprehensive review of its chemical properties and applications can be compiled.
Theoretical and Computational Chemistry Applied to 5 Oxaspiro 2.5 Octan 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic nature of molecules. For 5-Oxaspiro[2.5]octan-1-amine hydrochloride, these calculations can illuminate its stability, reactivity, and the interplay between its constituent functional groups—the protonated amine, the oxetane (B1205548) ring, and the cyclopropane (B1198618) ring.
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the distribution and energy of electrons in a molecule. numberanalytics.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's behavior in chemical reactions. nih.gov
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atom within the tetrahydropyran (B127337) ring and to a lesser extent on the C-C bonds of the strained cyclopropane ring. The presence of the electron-withdrawing ammonium (B1175870) group (-NH3+) significantly lowers the energy of orbitals associated with the amine, making them less likely to be the HOMO. The LUMO would likely be centered on the antibonding orbitals associated with the C-N and C-H bonds of the positively charged aminomethyl group, making this site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, which is characteristic of saturated aliphatic systems. However, the inherent ring strain of the cyclopropane and oxetane moieties can influence this gap.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Oxygen lone pairs (tetrahydropyran ring), C-C σ-bonds (cyclopropane) | Site for electrophilic attack, electron donation |
| LUMO | σ* orbitals of the C-N and C-H bonds adjacent to the N+ center | Site for nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | Expected to be relatively large, indicating kinetic stability | Modulated by ring strain and protonation state |
The bonding characteristics are defined by the sp³-hybridized carbon framework. The spirocenter, a quaternary carbon, connects the two rings orthogonally, enforcing a rigid three-dimensional structure. rsc.org The bonds within the cyclopropane ring are notable for their "bent" character, a result of poor orbital overlap due to geometric constraints, which imparts them with partial π-character and higher reactivity compared to typical C-C single bonds.
The distribution of electron density within a molecule is fundamental to its physical properties and chemical interactions. An electrostatic potential map (EPM) provides a visual representation of this charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). avogadro.ccyoutube.com
In this compound, a significant polarization of charge is anticipated. The protonated amine group (-NH3+) is the primary electrophilic site, creating a region of strong positive electrostatic potential (typically colored blue on an EPM). 50webs.compearson.com Conversely, the oxygen atom of the tetrahydropyran ring, with its two lone pairs of electrons, constitutes the most electron-rich region, displaying a negative electrostatic potential (colored red). 50webs.compearson.com This charge separation dictates how the molecule will interact with other polar molecules, solvents, and biological targets.
Natural Bond Orbital (NBO) analysis can be used to quantify this charge distribution by calculating the partial atomic charges on each atom. walisongo.ac.id These calculations would confirm the qualitative picture provided by the EPM.
Table 2: Predicted Partial Charges on Key Atoms
| Atom/Group | Predicted Partial Charge | Electrostatic Potential |
|---|---|---|
| Nitrogen Atom (in -NH3+) | Positive (formally +1, but distributed) | Strongly Positive (Blue) |
| Hydrogen Atoms (on -NH3+) | Positive | Positive (Blue/Green) |
| Oxygen Atom (in oxetane ring) | Negative | Strongly Negative (Red) |
| Spiro Carbon Atom | Slightly Positive | Near Neutral (Green) |
| Cyclopropane Carbons | Slightly Negative | Near Neutral (Green) |
Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis
While the spirocyclic core of this compound is largely rigid, the cyclohexane (B81311) ring can adopt different conformations, such as chair, boat, and twist-boat. nih.gov Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the relative stability of different conformers.
An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion. By simulating the molecule in a solvent (e.g., water) at a given temperature, one can observe the transitions between different conformational states. The analysis of the simulation trajectory would reveal the preferred conformation of the tetrahydropyran ring, which is expected to be a chair conformation to minimize steric and torsional strain. The orientation of the aminomethyl group relative to the ring system would also be a key aspect of this analysis. The stability of each conformation can be assessed by its population density in the simulation and by calculating its potential energy.
Table 3: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Behavior in MD Simulation |
|---|---|---|
| C-C-O-C (within the ring) | Defines the puckering of the tetrahydropyran ring | Predominantly values corresponding to a chair conformation |
| C-C-C-N (exocyclic) | Describes the orientation of the amine group | Rotational freedom, with preferred low-energy rotamers |
| C-C(spiro)-C-C | Defines the fixed orthogonal relationship between the rings | Will show minimal fluctuation, confirming rigidity |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. acs.org
The synthesis of spirocycles often involves intramolecular reactions or cycloadditions. researchgate.netnih.gov For instance, a plausible synthetic route could involve an intramolecular cyclization. Computational methods can be used to model such a reaction by locating the transition state (TS) on the potential energy surface.
A transition state is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical intramolecular cyclization to form the spirocyclic system, TS analysis would reveal the geometry of the cyclizing molecule at the point of highest energy. This includes the critical bond distances and angles as the new ring is formed. The calculation of vibrational frequencies is used to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, provides crucial thermodynamic and kinetic information.
Table 4: Hypothetical Reaction Coordinate Profile for Cyclopropane Ring Opening
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0 (Reference) |
| Transition State | Elongated C-C bond in the cyclopropane ring | +Ea (Activation Energy) |
| Product | Ring-opened carbocation intermediate | ΔErxn (Reaction Energy) |
Structure-Property Relationship Predictions for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are cornerstones of modern computational chemistry. nih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. nih.gov For derivatives of this compound, these predictive models are invaluable for guiding the design of new analogues with improved characteristics.
The core principle of QSAR/QSPR is that the properties of a molecule are encoded in its structure. technologynetworks.com By systematically modifying the 5-Oxaspiro[2.5]octan-1-amine scaffold and calculating a variety of molecular descriptors, it is possible to build models that predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govlongdom.org These descriptors can be categorized into several groups, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. mlsu.ac.in
For instance, a medicinal chemist might explore substitutions at the primary amine or on the tetrahydropyran ring of the 5-Oxaspiro[2.5]octan-1-amine core. Computational models can then predict how these modifications will affect properties such as:
Lipophilicity (logP): This parameter influences a compound's ability to cross biological membranes.
Aqueous Solubility (logS): Adequate solubility is crucial for drug absorption and formulation.
Binding Affinity (pIC50): This metric quantifies the potency of a compound against a specific biological target.
Druglikeness: This is a qualitative assessment based on various parameters to estimate if a compound is suitable as a drug.
A hypothetical QSPR study on a series of derivatives (where 'R' represents different substituents on the amine) might yield data as presented in the interactive table below. Such data allows chemists to identify trends and prioritize the synthesis of compounds with the most promising predicted profiles.
| Derivative ID | R-Group | Predicted logP | Predicted logS (mol/L) | Predicted pIC50 |
| SOS-001 | -H | 0.85 | -1.5 | 5.2 |
| SOS-002 | -CH₃ | 1.25 | -1.8 | 5.4 |
| SOS-003 | -C(=O)CH₃ | 0.60 | -1.2 | 6.1 |
| SOS-004 | -SO₂Ph | 2.50 | -3.5 | 7.5 |
| SOS-005 | -CH₂CH₂OH | 0.40 | -0.9 | 5.8 |
This table contains hypothetical data for illustrative purposes.
By analyzing these predictions, a research team could deduce that acylation of the amine (SOS-003) or adding a phenylsulfonyl group (SOS-004) might significantly increase binding affinity. However, the increased lipophilicity and decreased solubility of SOS-004 would need to be carefully considered and potentially balanced in further optimization efforts. researchgate.net
Virtual Screening and Scaffold Exploration for Novel Chemical Entities
Virtual screening can be broadly divided into two categories:
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. mdpi.comnvidia.com LBVS methods search for new molecules with similar properties to the known actives. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening, which identifies molecules that have a similar shape and arrangement of chemical features (pharmacophores) to the query scaffold. mmsl.cz
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. nvidia.com The most common SBVS method is molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the target's binding site. mmsl.czresearchgate.net Large compound libraries can be docked into the target, and the results are ranked based on a "docking score," which estimates the strength of the interaction.
A typical virtual screening workflow using the 5-Oxaspiro[2.5]octan-1-amine scaffold might involve selecting a library of commercially available or computationally generated compounds. These compounds would then be screened against a specific target. The top-ranking "hits" would be evaluated based on several criteria, including the docking score and ligand efficiency (LE), which relates binding affinity to the size of the molecule. pensoft.netresearchgate.net
The results of a hypothetical virtual screening campaign are presented in the interactive table below.
| Hit ID | Docking Score (kcal/mol) | Ligand Efficiency (LE) | 2D Similarity to Scaffold |
| Hit-01 | -9.8 | 0.38 | 0.65 |
| Hit-02 | -9.5 | 0.42 | 0.48 |
| Hit-03 | -9.2 | 0.35 | 0.71 |
| Hit-04 | -8.9 | 0.45 | 0.35 |
| Hit-05 | -8.7 | 0.39 | 0.55 |
This table contains hypothetical data for illustrative purposes.
From this hypothetical data, Hit-02 and Hit-04 stand out. Although their docking scores are not the absolute highest, they exhibit high ligand efficiency, suggesting they form potent interactions relative to their size. pensoft.net Furthermore, their lower 2D similarity to the original scaffold indicates that they are novel chemical entities, representing successful scaffold hops. researchgate.net These virtual hits would then be prioritized for acquisition or synthesis and subsequent experimental validation to confirm their biological activity.
Future Directions and Emerging Research Avenues for 5 Oxaspiro 2.5 Octan 1 Amine Hydrochloride
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of spirocyclic frameworks, particularly those containing strained three-membered rings, presents a considerable challenge to synthetic chemists. rsc.org Future research will likely focus on the development of more efficient and selective methods for the synthesis of 5-Oxaspiro[2.5]octan-1-amine hydrochloride. Current multistep syntheses could be improved by employing novel catalytic systems and reaction cascades.
One promising approach is the use of transition-metal catalysis. For instance, copper-catalyzed enantioselective carboetherification of alkenols has emerged as a powerful method for constructing spirocyclic ethers. nih.govnih.gov Adapting this methodology could enable the asymmetric synthesis of the 5-oxaspiro[2.5]octane core, providing access to enantiomerically pure forms of the target amine. Another avenue for exploration is the development of one-pot multicomponent reactions. These reactions, which form multiple bonds in a single operation, offer significant advantages in terms of atom economy and operational simplicity. nih.govmdpi.com A diversity-oriented synthesis (DOS) strategy, perhaps utilizing a Petasis/Grubbs reaction sequence, could also lead to novel and efficient routes to this and related spirocyclic scaffolds. enamine.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiopure compounds, improved biological activity. | Development of chiral ligands for metals like copper or palladium. |
| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. | Design of novel reaction cascades that build the spirocyclic core in one pot. |
| Diversity-Oriented Synthesis | Rapid generation of a library of analogues for screening. | Application of robust reaction sequences to generate diverse spirocyclic amines. |
Exploration of Underutilized Reactivity Profiles of the this compound Scaffold
The unique structural features of this compound, namely the strained cyclopropane (B1198618) ring fused to a tetrahydropyran (B127337), suggest a rich and largely unexplored reactivity profile. The inherent ring strain of the cyclopropane can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized tetrahydropyran derivatives. researchgate.net
Future studies could investigate the regioselective and stereoselective ring-opening of the cyclopropane ring with various nucleophiles. This could be triggered by the activation of the adjacent amine functionality. Such transformations would provide access to a diverse range of novel chemical entities that are not easily accessible through conventional synthetic routes. Furthermore, the interplay between the amine and the ether linkage could lead to interesting intramolecular cyclization or rearrangement reactions under specific conditions. Computational studies could be employed to predict and understand these reactivity patterns, guiding experimental efforts. nih.gov
Integration into Advanced Materials Science and Engineering Applications
The rigid, three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced materials. acs.org The incorporation of the this compound scaffold into polymers or other materials could impart unique properties. For example, the spirocyclic nature of the molecule can disrupt polymer chain packing, leading to materials with altered solubility, thermal stability, and mechanical properties.
Future research could focus on the synthesis of monomers derived from this compound for polymerization. The primary amine provides a convenient handle for functionalization and incorporation into polymer backbones. The resulting materials could find applications in areas such as gas separation membranes, organic light-emitting diodes (OLEDs), or as specialized coatings. The inherent chirality of the scaffold, if synthesized in an enantiopure form, could also be exploited for the development of chiral stationary phases for chromatography or as components of chiral sensors.
Role in Chemical Biology Probe Development and Mechanistic Studies
Spirocyclic scaffolds are increasingly recognized as valuable components in the design of chemical probes to investigate biological systems. nih.govmskcc.org The well-defined three-dimensional structure of this compound can be used to present pharmacophoric elements in a precise spatial orientation, potentially leading to highly selective interactions with biological targets. nih.gov
Future work in this area could involve the derivatization of the primary amine with fluorescent tags, biotin, or other reporter groups to create probes for imaging or affinity-based proteomics. These probes could be used to identify novel protein binding partners or to study the localization and dynamics of specific biological processes. Furthermore, the unique spirocyclic core could serve as a starting point for the development of novel inhibitors or modulators of enzymes or receptors, where the rigid structure helps to minimize the entropic penalty upon binding.
| Application Area | Research Goal | Potential Impact |
| Fluorescent Probes | Development of tools for cellular imaging. | Visualization of biological processes in real-time. |
| Affinity-Based Probes | Identification of novel protein targets. | Elucidation of disease mechanisms and new drug targets. |
| Bioactive Scaffolds | Design of selective enzyme inhibitors or receptor modulators. | Development of novel therapeutic agents. |
Sustainable and Scalable Production Strategies for this compound
As the potential applications of this compound are explored, the development of sustainable and scalable synthetic routes will become increasingly important. Green chemistry principles should guide the design of future syntheses, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. nih.govmdpi.com
The use of water as a reaction solvent, where feasible, presents a green alternative to traditional organic solvents. researchgate.net Catalytic methods, as mentioned in section 7.1, are inherently more sustainable than stoichiometric reactions. Furthermore, exploring the use of renewable starting materials and developing efficient purification techniques that minimize solvent usage will be crucial for the environmentally responsible production of this compound on a larger scale. A thorough techno-economic analysis of any newly developed synthetic route will be necessary to ensure its viability for industrial applications.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Oxaspiro[2.5]octan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Training must cover hazard communication, spill response (mechanical collection to prevent environmental contamination), and emergency procedures. Document all training and ensure access to SDS for toxicity and flammability data .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Start by replicating literature methods, ensuring solvents (e.g., dichloromethane, acetone) and reaction conditions (e.g., 40°C) are rigorously controlled. Include stepwise purification (e.g., column chromatography) and validate purity via HPLC or NMR. Document deviations (e.g., solvent ratios) and cross-reference with analogous spirocyclic amine syntheses .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Confirm spirocyclic structure and amine hydrochloride protonation.
- HPLC/MS : Quantify purity and detect byproducts.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content).
- XRD : Resolve crystal structure if crystalline.
Include raw data in supplementary materials for peer validation .
Q. How should researchers conduct a literature review to identify gaps in existing studies on this compound?
- Methodological Answer : Use databases (SciFinder, Reaxys) to compile peer-reviewed studies. Focus on unresolved issues (e.g., conflicting solubility data) and theoretical frameworks (e.g., spirocyclic amines in medicinal chemistry). Annotate contradictions and prioritize testable hypotheses .
II. Advanced Research Questions
Q. What experimental design strategies optimize the yield of this compound while minimizing side reactions?
- Methodological Answer : Apply factorial design (e.g., 2^k factorial) to test variables:
Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., unexpected solubility or reactivity)?
- Methodological Answer :
- Step 1 : Verify experimental reproducibility (e.g., solvent batch, humidity).
- Step 2 : Re-examine theoretical assumptions (e.g., protonation states via DFT calculations).
- Step 3 : Cross-reference with analogous compounds (e.g., oxaspiro derivatives) to identify trends.
Publish null results to aid community troubleshooting .
Q. What theoretical frameworks explain the compound’s potential biological or catalytic activity?
- Methodological Answer : Link spirocyclic strain and amine basicity to bioactivity (e.g., enzyme inhibition). Use molecular docking studies to predict binding affinities or computational models (e.g., Hammett plots) to correlate electronic effects with reactivity. Contrast with non-spirocyclic analogs to isolate structural contributions .
Q. How can researchers design a methodological pipeline for studying degradation pathways under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to heat, light, and humidity; monitor via LC-MS.
- Kinetic Analysis : Fit degradation data to zero/first-order models.
- Mechanistic Probes : Use isotopic labeling (e.g., ^2H, ^13C) to trace bond cleavage.
Report uncertainties in degradation rates (e.g., ±5% confidence intervals) .
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?
- Methodological Answer :
- Dose-Response : Fit to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- SAR : Apply multivariate analysis (PCA or PLS) to correlate substituent effects with activity.
Include error propagation analysis for IC50/EC50 values .
III. Data Presentation and Reproducibility
Q. How should raw and processed data be organized to meet journal standards for reproducibility?
- Methodological Answer :
- Raw Data : Archive in supplementary materials (e.g., NMR spectra, chromatograms).
- Processed Data : Use tables with uncertainty metrics (e.g., ±SD for triplicate runs).
- Code : Share scripts for statistical analysis (e.g., R/Python) in public repositories.
Follow Beilstein Journal guidelines for compound characterization .
IV. Theoretical and Practical Integration
Q. How can researchers align experimental outcomes with computational models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
